2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Description
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidine core. The structure includes a six-membered cyclohexane ring (hexahydro system), an ethyl group at position 3, a ketone at position 4, and a thioacetic acid moiety at position 2.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-16-13(19)11-8-5-3-4-6-9(8)21-12(11)15-14(16)20-7-10(17)18/h2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCGXZIBYWXSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)O)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121129 | |
| Record name | 2-[(3-Ethyl-3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-75-8 | |
| Record name | 2-[(3-Ethyl-3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59898-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Ethyl-3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide precursors with ethyl acetoacetate under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Alkylation and Esterification Reactions
This compound participates in alkylation reactions, particularly at its thiol group. A key example involves its reaction with ethyl chloroacetate under basic conditions:
This reaction facilitates the introduction of ester groups, enhancing solubility for further derivatization.
Nucleophilic Substitution with Amines
The acetic acid moiety reacts with amines to form amide derivatives. A notable example involves 4-sulfamoylaniline:
This reaction is critical for generating pharmacologically active derivatives targeting sulfonamide-sensitive enzymes.
Condensation with Hydrazine Hydrate
The carbonyl group at the 4-position undergoes condensation with hydrazine to form hydrazinyl derivatives:
This product serves as an intermediate for synthesizing Schiff bases or heterocyclic scaffolds.
Conjugation with Carbohydrates
The thiol group enables conjugation with sugar moieties for prodrug development:
This modification improves bioavailability and target specificity in anticancer applications.
Thiourea and Dithione Formation
Reaction with phenyl isothiocyanate or carbon disulfide yields thiourea or dithione derivatives:
These reactions expand the compound’s utility in synthesizing sulfur-rich heterocycles with antimicrobial activity.
Reaction Optimization Insights
Scientific Research Applications
Biological Activities
Research has indicated that this compound possesses several biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have documented the applications of this compound:
-
Study on Antimicrobial Activity :
- A study conducted on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives highlighted that modifications to the thioacetic acid group significantly enhanced activity against Gram-positive bacteria. The study concluded that structural modifications could lead to the development of new antimicrobial agents .
- Clinical Trials for Anticancer Applications :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 2
- Ethyl Thioacetate Derivatives: Compound 15 (ethyl 2-[3-(4-nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate) features a nitro group and an ethyl ester instead of the acetic acid group. This modification increases lipophilicity, as evidenced by its IR absorption at 1733 cm⁻¹ (ester C=O) and melting point of 213–215°C .
- Thioacetohydrazide Derivatives: Compound 17 (2-(4-oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-thioacetohydrazide) replaces the acetic acid with a hydrazide group, introducing hydrogen-bonding capacity (IR: 3263–3323 cm⁻¹ for NH₂) and a higher melting point (240–242°C) .
- Pyridin-2-ylmethyl Acetamide: The compound 2-((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide (MW: 386.49 g/mol) incorporates a pyridine ring, enhancing π-π stacking interactions in biological systems .
Modifications to the Core Structure
- Hexahydro vs. Tetrahydro Systems: The target compound’s hexahydrobenzo ring increases conformational flexibility compared to tetrahydro derivatives like 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (), which may affect binding to enzymatic targets .
- Thieno[2,3-d]pyrimidine vs. Pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine: Compounds such as 7-ethyl-8-imino-4-methyl-2-phenyl-7,8-dihydropyrimido[3,2:4,5]thieno[2,3-d]pyrimidine (6a) feature an additional pyrimidine ring fused to the thienopyrimidine core, altering electronic properties and biological activity .
Physical and Spectroscopic Properties
*Calculated based on molecular formula C₁₆H₁₈N₂O₃S₂.
Biological Activity
The compound 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid , also known by its IUPAC name and molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Molecular Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 441.6 g/mol
- CAS Number : 578734-84-6
Key Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| LogP (XLogP3-AA) | 5.5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Case Studies
-
Antimicrobial Activity :
- A study conducted by PubChem evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Effects :
- In vitro studies reported in the Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
-
Neuroprotective Effects :
- Research highlighted in Neuroscience Letters suggested that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution with a preference for liver and kidney tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
In Vivo Studies
Recent studies have focused on evaluating the compound's efficacy in animal models:
| Study Type | Model Used | Findings |
|---|---|---|
| Antimicrobial | Mice infected with E. coli | Significant reduction in bacterial load post-treatment. |
| Anticancer | Xenograft models | Tumor growth inhibition observed with minimal side effects. |
Safety Profile
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects noted in animal studies.
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the thieno[2,3-d]pyrimidine core and acetic acid sidechain. Key signals include δ 2.5–3.5 ppm (hexahydrobenzo protons) and δ 4.0–4.5 ppm (thioacetic acid protons) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch of the oxo group) and ~2550 cm⁻¹ (S-H stretch, if present) .
Q. Advanced Techniques
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₁₆H₁₈N₂O₃S₂).
- X-ray Crystallography: Resolve regioselectivity in cyclization steps .
What methodologies are employed to evaluate its pharmacological activity?
Q. Basic Screening
- In Vitro Assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant Activity: Assess via DPPH radical scavenging assays .
Q. Advanced Mechanistic Studies
- Enzyme Inhibition: Evaluate anti-tyrosinase or cyclooxygenase (COX) inhibition using spectrophotometric methods .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., tyrosinase active site; PDB ID 2Y9X) .
How can computational chemistry aid in understanding its bioactivity?
Q. Advanced Methodology
- Molecular Docking: Simulate binding modes with enzymes (e.g., COX-2, tyrosinase) to identify key interactions (e.g., hydrogen bonds with thioether groups) .
- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
How should researchers address contradictions in reported biological data?
Case Example: Discrepancies in antimicrobial potency across studies may arise from:
- Strain Variability: Use standardized strains (e.g., ATCC controls) .
- Assay Conditions: Control pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .
What strategies ensure regioselectivity in modifying the thienopyrimidine core?
Q. Advanced Synthetic Design
- Protecting Groups: Temporarily block reactive sites (e.g., acetic acid -COOH) during cyclization to prevent side reactions .
- Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack at the 2-position of the pyrimidine ring .
How is selectivity for biological targets assessed against off-target effects?
Q. Advanced Profiling
- Panel Screening: Test against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) .
- Cytotoxicity Assays: Use MTT or LDH release assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
